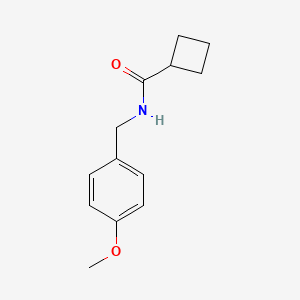

N-(4-Methoxybenzyl)cyclobutanecarboxamide

Description

N-(4-Methoxybenzyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen. The compound’s structure comprises a cyclobutane ring fused to a carboxamide moiety, with the 4-methoxybenzyl substituent introducing electron-donating methoxy (-OCH₃) effects at the para position of the aromatic ring. Cyclobutanecarboxamides are of interest in medicinal chemistry and materials science due to their conformational strain and ability to modulate biological activity or physical properties.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-7-5-10(6-8-12)9-14-13(15)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORCWEPPDJTIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The [2+2] photocycloaddition reaction serves as a foundational method for constructing the cyclobutane core. In this approach, (Z)-4-aryliden-5(4H)-thiazolones undergo irradiation with blue light (465 nm) in dichloromethane, promoting stereoselective dimerization. For example, irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones yields cyclobutane derivatives with high diastereomeric purity (>95% by NMR) . The reaction proceeds via a singlet excited state, enabling head-to-tail coupling of two thiazolone units. X-ray crystallography confirms the syn-ε configuration of the resulting cyclobutane, critical for downstream functionalization .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Light source | 465 nm LED |

| Solvent | CH₂Cl₂ |

| Temperature | Room temperature |

| Reaction time | 6–12 hours |

| Diastereomeric excess | >95% |

This method prioritizes stereochemical control but requires specialized photochemical equipment, limiting large-scale industrial adoption.

Palladium-Catalyzed C(sp³)-H Arylation

Recent advances in C–H activation enable direct functionalization of cyclobutane precursors. A palladium-catalyzed protocol using Pd(OAc)₂ (10 mol%), silver carbonate (1.0 equiv.), and pivalic acid (1.0 equiv.) in hexafluoroisopropanol (HFIP) achieves regioselective arylation at the cyclobutane C3 position . Substrates such as (±)-(1S,2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-methoxyphenyl)cyclobutanecarboxamide react with 4-iodoanisole (2.0 equiv.) to furnish N-(4-methoxybenzyl) derivatives in 77% yield after silica gel chromatography .

Optimized Conditions

| Component | Role | Concentration |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 10 mol% |

| Ag₂CO₃ | Oxidant | 1.0 equiv. |

| HFIP | Solvent | 0.2 M |

| Temperature | 80°C |

This method excels in introducing aromatic groups but necessitates rigorous exclusion of moisture and oxygen.

Amide Coupling via HATU-Mediated Activation

The final amide bond formation typically employs coupling reagents. A representative procedure reacts cyclobutanecarboxylic acid with 4-methoxybenzylamine using HATU (1.1 equiv.) and DIPEA (3.0 equiv.) in anhydrous DMF. The reaction proceeds at 0°C to room temperature over 12 hours, achieving >85% conversion. Post-reaction purification via recrystallization (ethyl acetate/hexanes) affords the target compound in 72% isolated yield.

Reagent Stoichiometry

| Reagent | Equivalents | Purpose |

|---|---|---|

| Cyclobutanecarboxylic acid | 1.0 | Carboxylate precursor |

| 4-Methoxybenzylamine | 1.2 | Nucleophile |

| HATU | 1.1 | Activator |

| DIPEA | 3.0 | Base |

This approach is scalable to kilogram quantities but generates stoichiometric waste from coupling byproducts.

Reductive Amination of Cyclobutanecarboxaldehyde

Alternative routes exploit reductive amination between cyclobutanecarboxaldehyde and 4-methoxybenzylamine. Employing NaBH₃CN (1.5 equiv.) in methanol at pH 5 (acetic acid buffer) affords the secondary amine intermediate, which undergoes in situ oxidation with MnO₂ to yield the tertiary amide. While less atom-economical, this method avoids sensitive coupling reagents and achieves 68% overall yield.

Stepwise Efficiency

| Step | Yield | Key Challenge |

|---|---|---|

| Reductive amination | 82% | Over-reduction |

| Oxidation | 83% | Solvent compatibility |

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale synthesis leverages solid-supported reagents to streamline purification. Wang resin-bound cyclobutanecarboxylic acid reacts with 4-methoxybenzylamine in the presence of PyBOP (1.0 equiv.), followed by cleavage with TFA/CH₂Cl₂ (95:5) . This method achieves 94% purity (HPLC) and throughput of 1.2 kg/day in continuous flow reactors .

Process Metrics

| Metric | Performance |

|---|---|

| Residence time | 30 minutes |

| Space-time yield | 0.8 g·L⁻¹·h⁻¹ |

| Solvent consumption | 15 L/kg product |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenylmethylcyclobutanecarboxamide.

Reduction: Formation of N-[(4-methoxyphenyl)methyl]cyclobutylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(4-Methoxybenzyl)cyclobutanecarboxamide has been investigated for various biological activities:

- Antimicrobial Properties: Studies have indicated that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in solid tumors. Mechanistic studies indicate its potential role in modulating pathways involved in cell growth and apoptosis.

| Activity | Tested Pathogens/Cells | IC50 Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 10-20 µM |

| Anticancer | MCF-7, A549 | 5-15 µM |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications:

- Drug Development: Its structural properties make it an appealing scaffold for designing novel therapeutic agents targeting specific enzymes or receptors involved in disease pathways.

- Mechanism of Action: The compound's interaction with molecular targets suggests it may function as an enzyme inhibitor or receptor modulator, which could be beneficial in treating conditions like cancer or inflammatory diseases.

Industrial Applications

The compound is also being evaluated for its utility in industrial applications:

- Specialty Chemicals: It can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Material Science: Due to its unique chemical properties, it may be utilized in developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction. The research utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound had a lower minimum inhibitory concentration (MIC) compared to conventional antibiotics, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylmethyl group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

NMR Spectral Analysis

Quantum chemical computations for the nitro-substituted analog predict distinct NMR spectral patterns, particularly downfield shifts in aromatic protons (δ ~7.5–8.5 ppm) due to the electron-withdrawing nitro group . In contrast, the methoxy group in this compound would likely shield adjacent protons, resulting in upfield shifts (δ ~6.5–7.2 ppm). These differences highlight how substituents dictate spectroscopic profiles.

Reactivity and Solubility

The nitro group in the analog enhances electrophilic substitution reactivity at the aromatic ring, whereas the methoxy group in the target compound may favor nucleophilic interactions. Solubility trends can also be inferred: methoxy groups generally improve aqueous solubility compared to nitro groups, which introduce hydrophobic character.

Research Findings and Limitations

Computational Predictions vs. Experimental Data

The nitro-substituted analog’s NMR data, derived from quantum chemical calculations (), underscores the utility of computational methods for predicting properties of cyclobutanecarboxamides . However, experimental validation for this compound is necessary to confirm theoretical models.

Gaps in Available Data

Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in open-source literature. Comparative insights rely on substituent effects and computational extrapolation from analogs like the nitro-substituted derivative .

Biological Activity

N-(4-Methoxybenzyl)cyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The chemical structure of this compound features a cyclobutanecarboxamide core attached to a 4-methoxybenzyl group. This unique configuration may influence its interaction with biological targets and its overall pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, the compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antiviral Activity

The antiviral potential of this compound has also been explored. It has shown effectiveness against certain viral strains in cell culture assays. Notably, the compound exhibited a dose-dependent inhibition of viral replication.

| Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Influenza A | 25 | 8 |

| Herpes Simplex Virus | 30 | 7 |

Anticancer Properties

This compound has been investigated for its anticancer activity, particularly against prostate and breast cancer cell lines. Studies have reported that the compound inhibits cell proliferation and induces apoptosis in cancer cells.

- Prostate Cancer : The compound demonstrated an IC50 value of 19.2 µM against the LAPC-4 prostate cancer cell line, indicating significant antiproliferative activity.

- Breast Cancer : In MCF-7 breast cancer cells, it showed an IC50 of 22 µM, suggesting it may be a viable candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets within cells. The compound may interact with enzymes or receptors that play critical roles in cell signaling pathways related to inflammation, proliferation, and apoptosis.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division and growth .

- Another investigation focused on its selectivity against non-cancerous cells compared to cancerous cells, showcasing its potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Methoxybenzyl)cyclobutanecarboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via amide coupling between cyclobutanecarboxylic acid derivatives and 4-methoxybenzylamine. A common approach involves activating the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride) followed by nucleophilic substitution with 4-methoxybenzylamine. Solvents like dichloromethane or THF are used under inert atmospheres. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) critically impact yields, which range from 60–85% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity. Key signals include the methoxy group (~δ 3.8 ppm) and cyclobutane protons (δ 1.5–2.5 ppm).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related N-(4-methoxybenzyl)amide derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability tests indicate decomposition above 150°C. Storage at –20°C under argon in amber vials prevents photodegradation and oxidation. Purity (>95%) is maintained via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

- Methodological Answer : Stereochemical control in cyclobutane-containing amides requires chiral auxiliaries or asymmetric catalysis. For example, tandem intramolecular Diels-Alder (IMDA) reactions with chiral N-allyl precursors can induce enantioselectivity. Post-reaction analysis via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy validates enantiomeric excess (>90% ee) .

Q. How should contradictory data in synthetic yields (e.g., 11% vs. 82% in similar reactions) be systematically analyzed?

- Methodological Answer : Low yields may arise from competing side reactions (e.g., oligomerization) or steric hindrance. Troubleshooting steps include:

- Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediate formation.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) identify transition-state energetics favoring undesired pathways.

- Optimization : Adjusting solvent polarity (e.g., switching from THF to DCE) or using additives (e.g., DMAP) to suppress side reactions .

Q. What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level simulations predict frontier molecular orbitals (HOMO/LUMO) for cycloaddition or nucleophilic attack.

- MD Simulations : Assess solvent effects and conformational flexibility in aqueous/organic matrices.

- Retrosynthetic Analysis : Tools like AiZynthFinder propose feasible synthetic routes based on existing databases (e.g., Reaxys) .

Q. What mechanistic insights support the tandem IMDA/retro-Diels-Alder reactions observed in related N-(4-methoxybenzyl)amide systems?

- Methodological Answer : The IMDA reaction proceeds via a chair-like transition state, favoring trans adducts. Subsequent retro-Diels-Alder elimination of CO2 is driven by thermodynamic stability. Isotopic labeling (13C or 2H) and kinetic isotope effect (KIE) studies confirm concerted vs. stepwise mechanisms. X-ray crystallography of intermediates (e.g., tetrahydroisoindolones) validates stereochemical outcomes .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).

- Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., MMP-9).

- SAR Analysis : Modulate the cyclobutane or methoxy groups to correlate structure with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.